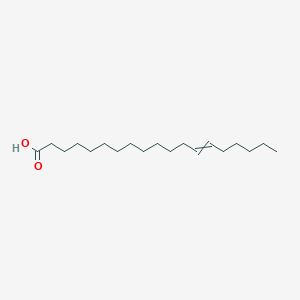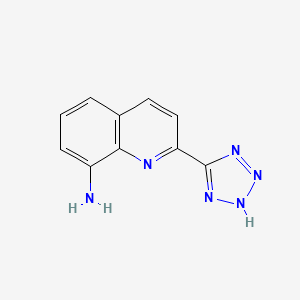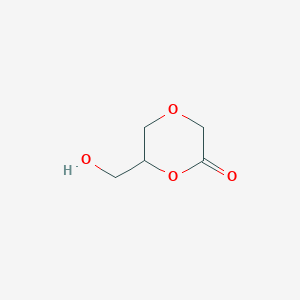
3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide typically involves the reaction of chromene derivatives with dipropylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-quinones, while reduction can produce dihydrochromenes.
Aplicaciones Científicas De Investigación
3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide
- 3-(Diethylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide
Uniqueness
Compared to similar compounds, 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide has unique properties due to the presence of the dipropylamino group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
112460-73-8 |
|---|---|
Fórmula molecular |
C15H24BrNO2 |
Peso molecular |
330.26 g/mol |
Nombre IUPAC |
3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol;hydrobromide |
InChI |
InChI=1S/C15H23NO2.BrH/c1-3-7-16(8-4-2)13-9-12-10-14(17)5-6-15(12)18-11-13;/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3;1H |
Clave InChI |
DEGKLWTVBSCBIS-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1.Br |
Números CAS relacionados |
116005-04-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


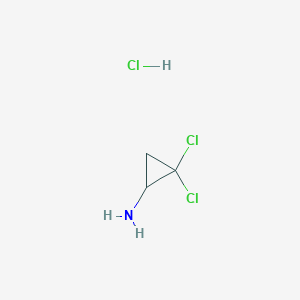

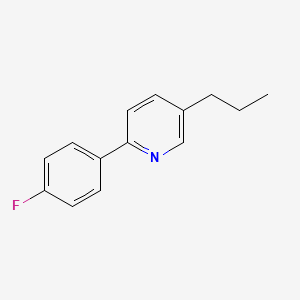
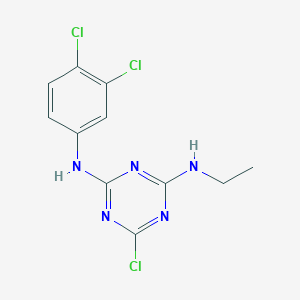


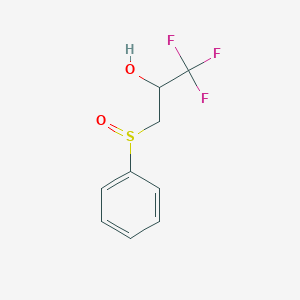
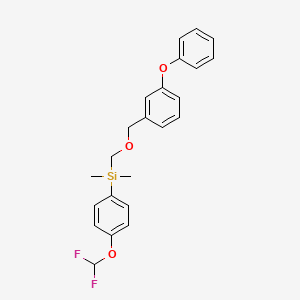
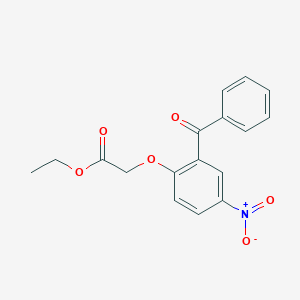
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
